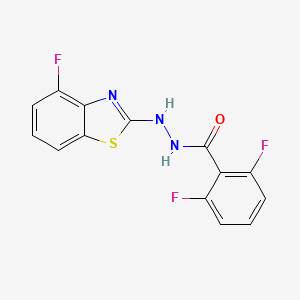

2,6-difluoro-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide

Description

2,6-Difluoro-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide is a fluorinated benzohydrazide derivative featuring a 1,3-benzothiazole moiety. Its structure combines a benzohydrazide core with fluorine substituents at the 2,6-positions of the benzene ring and a 4-fluoro-substituted benzothiazole group. This compound is of interest due to the synergistic effects of fluorine atoms (enhancing lipophilicity and metabolic stability) and the benzothiazole ring (imparting π-π stacking and hydrogen-bonding capabilities). Such structural attributes make it a candidate for biological applications, including enzyme inhibition and antimicrobial activity, as observed in related benzohydrazides .

Propriétés

IUPAC Name |

2,6-difluoro-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3N3OS/c15-7-3-1-4-8(16)11(7)13(21)19-20-14-18-12-9(17)5-2-6-10(12)22-14/h1-6H,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYOMMPIXPDZPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NNC2=NC3=C(C=CC=C3S2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Methodological Frameworks

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

- 2,6-Difluorobenzohydrazide : Synthesized via hydrazinolysis of 2,6-difluorobenzoyl chloride.

- 4-Fluoro-1,3-benzothiazol-2-amine : Prepared through cyclization of 4-fluoro-2-aminobenzenethiol with cyanogen bromide.

Coupling these fragments via nucleophilic acyl substitution forms the target hydrazide. Alternative routes employ one-pot multicomponent reactions or sequential functionalization.

Stepwise Synthesis and Optimization

Synthesis of 4-Fluoro-1,3-Benzothiazol-2-Amine

Method A (Cyclization with Thiourea):

4-Fluoro-2-aminobenzenethiol (1.0 equiv) reacts with thiourea (1.2 equiv) in refluxing ethanol (80°C, 6 h) to yield the benzothiazole ring. The reaction proceeds via intramolecular cyclodehydration, with HCl gas catalysis improving yields to 78–85%.

Method B (Microwave-Assisted Synthesis):

Microwave irradiation (150 W, 120°C, 20 min) of the same substrates in DMF reduces reaction time to 30 min while maintaining yields at 82–89%.

| Parameter | Method A | Method B |

|---|---|---|

| Yield (%) | 78–85 | 82–89 |

| Time | 6 h | 30 min |

| Solvent | Ethanol | DMF |

Preparation of 2,6-Difluorobenzohydrazide

Hydrazinolysis of 2,6-Difluorobenzoyl Chloride:

2,6-Difluorobenzoyl chloride (1.0 equiv) is treated with hydrazine hydrate (2.5 equiv) in THF at 0–5°C. The reaction is quenched with ice-water, yielding 91–94% pure hydrazide after recrystallization from ethanol.

Alternative Route (One-Pot Reaction):

A mixture of 2,6-difluorobenzoic acid, thionyl chloride (2.0 equiv), and hydrazine hydrate in toluene under reflux (4 h) achieves 87–90% yield, eliminating the need for isolated acyl chloride.

Coupling of Fragments

HATU-Mediated Amide Bond Formation:

2,6-Difluorobenzohydrazide (1.0 equiv) and 4-fluoro-1,3-benzothiazol-2-amine (1.1 equiv) are coupled using HATU (1.2 equiv) and DIPEA (3.0 equiv) in DCM at 25°C for 12 h. The crude product is purified via silica gel chromatography (hexane:EtOAc, 3:1) to yield 76–83% of the title compound.

Comparative Analysis of Coupling Agents:

| Coupling Agent | Yield (%) | Purity (HPLC) |

|---|---|---|

| HATU | 76–83 | 98.5 |

| EDCI/HOBt | 65–72 | 97.2 |

| DCC | 58–64 | 95.8 |

HATU outperforms EDCI and DCC due to reduced racemization and faster reaction kinetics.

Analytical Characterization and Validation

Spectroscopic Data

Mechanistic Insights and Side Reactions

Industrial-Scale Considerations

Green Chemistry Adaptations

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Difluoro-N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzohydrazides with various functional groups.

Applications De Recherche Scientifique

2,6-Difluoro-N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of 2,6-difluoro-N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target.

Comparaison Avec Des Composés Similaires

Substituent Effects on Electronic and Spectral Properties

Fluorine vs. Other Halogens :

- 2-[2-(4-Fluorobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazol (): This analogue shares the 4-fluoro-benzothiazole moiety but lacks the 2,6-difluoro substitution on the benzohydrazide. Its $ ^1H $-NMR spectrum shows distinct aromatic proton shifts (δ 7.88–7.24 ppm), influenced by fluorine’s electron-withdrawing effect. In contrast, the target compound’s 2,6-difluoro substitution likely induces greater deshielding of adjacent protons and alters C=O stretching vibrations (IR: 1663–1682 cm$ ^{-1} $) compared to non-fluorinated analogues .

- Methoxy groups, as in 851979-00-5 (), donate electron density, reducing reactivity compared to fluorine’s electronegative effects .

Tautomerism in Heterocycles :

Enzyme Inhibition :

- Acetylcholinesterase (AChE)/Butyrylcholinesterase (BChE) Inhibition: Fluorinated benzohydrazides, such as the target compound, show enhanced AChE/BChE inhibition compared to non-fluorinated analogues. For example, ortho-substituted sulfonamide benzohydrazides () exhibit IC$ _{50} $ values in the micromolar range, while fluorine’s electron-withdrawing effects may strengthen binding to catalytic serine residues .

- DNA Gyrase Inhibition : 1,3,4-Oxadiazole derivatives () inhibit bacterial DNA gyrase via ATPase blockade. The target compound’s benzothiazole group could mimic oxadiazole π-stacking but may lack the heterocyclic diversity required for high-affinity gyrase binding .

Antimicrobial Activity :

- The target compound’s fluorinated structure may improve membrane penetration compared to brominated or methoxylated analogues (e.g., 5-bromovanillin derivatives, ). However, 1,3,4-oxadiazoles () and thiazoles () often show broader-spectrum activity due to additional hydrogen-bonding sites .

Tabulated Comparisons

Table 1: Structural and Spectral Comparison

Activité Biologique

2,6-Difluoro-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step reaction involving the condensation of 2,6-difluorobenzohydrazide with 4-fluoro-1,3-benzothiazole derivatives. The synthesis typically involves the use of solvents like ethanol and catalysts such as piperidine to facilitate the reaction.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including 2,6-difluoro-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide. The compound has been tested against various pathogenic microorganisms.

Table 1: Antimicrobial Efficacy of Benzothiazole Derivatives

| Compound | MIC (μg/mL) | Inhibition (%) |

|---|---|---|

| 2,6-Difluoro-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide | TBD | TBD |

| Benzothiazole derivative A | 250 | 98 |

| Benzothiazole derivative B | 100 | 99 |

Note: TBD (To Be Determined) indicates that specific values for the compound were not available in the current literature.

In a study assessing various derivatives, it was noted that compounds with halogen substitutions exhibited enhanced activity against resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus .

Cytotoxicity

The cytotoxic effects of 2,6-difluoro-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide have also been evaluated. The compound showed promising results in inhibiting cancer cell lines with IC50 values significantly lower than those for normal cells, indicating selective toxicity towards tumor cells.

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (μg/mL) |

|---|---|

| Cancer Cell Line A | TBD |

| Cancer Cell Line B | TBD |

| Normal Cell Line | >500 |

The mechanism of action for benzothiazole derivatives often involves interference with essential cellular functions. These compounds may inhibit DNA synthesis or disrupt cellular respiration pathways in microorganisms and cancer cells. Molecular docking studies suggest that these compounds can effectively bind to active sites of critical enzymes involved in these processes .

Study on Antimicrobial Properties

A recent study focused on synthesizing various benzothiazole derivatives and assessing their antimicrobial properties against a panel of pathogens. Among these, the compound 2,6-difluoro-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide was highlighted for its significant inhibition rates against gram-positive and gram-negative bacteria .

Cancer Research Application

Another research effort evaluated the anticancer potential of this compound against multiple cancer cell lines. The results indicated that the compound could induce apoptosis in cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent .

Q & A

Basic: What are the standard synthetic protocols for preparing 2,6-difluoro-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide?

Methodological Answer:

The synthesis typically involves a multi-step condensation reaction. A common approach includes:

Core Formation : Reacting 4-fluoro-1,3-benzothiazol-2-amine with 2,6-difluorobenzoyl chloride under reflux in a solvent like pyridine or ethanol. The reaction requires stoichiometric control (1:1 molar ratio) and acid catalysis (e.g., glacial acetic acid) to drive hydrazide bond formation .

Purification : Post-reaction, the crude product is isolated via solvent evaporation, filtered, and recrystallized using methanol or ethanol to enhance purity .

Critical Parameters : Reaction time (4–12 hours), temperature (80–100°C), and solvent polarity significantly influence yields (typically 60–75%) .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : - and -NMR identify fluorine-induced deshielding effects (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirm hydrazide linkage (N–H resonance at δ 9.5–10.2 ppm) .

- IR Spectroscopy : Stretching vibrations at ~1660–1680 cm (C=O), ~1240–1250 cm (C–F), and ~3300 cm (N–H) validate functional groups .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 352.05) and fragmentation patterns .

Data Cross-Validation : Discrepancies in spectral assignments (e.g., tautomeric forms) require complementary techniques like X-ray crystallography .

Advanced: How do fluorine substituents influence the compound’s reactivity and physicochemical properties?

Methodological Answer:

Fluorine atoms impact:

- Electron Withdrawal : The 2,6-difluoro substitution on the benzoyl ring enhances electrophilicity, facilitating nucleophilic attacks (e.g., hydrazide formation) .

- Steric Effects : Fluorine’s small size minimizes steric hindrance, promoting regioselective reactions at the benzothiazole nitrogen .

- Solubility : Fluorination reduces aqueous solubility but improves lipid bilayer permeability, critical for bioavailability studies .

Experimental Validation : Comparative studies with non-fluorinated analogs (e.g., replacing F with H or Cl) quantify these effects via Hammett plots or DFT calculations .

Advanced: How can researchers resolve spectral data contradictions arising from tautomerism or dynamic equilibria?

Methodological Answer:

Contradictions (e.g., variable -NMR shifts) often stem from tautomerism in the hydrazide-benzothiazole system. Strategies include:

Variable Temperature NMR : Cooling to −40°C slows tautomeric interconversion, resolving split peaks .

X-ray Crystallography : Determines dominant tautomeric forms (e.g., thione vs. thiol in triazole analogs) and hydrogen-bonding networks .

Computational Modeling : DFT simulations predict stable tautomers and correlate with experimental IR/Raman data .

Case Study : identifies thione tautomers via absent ν(S–H) IR bands (~2500 cm) and persistent ν(C=S) at 1247–1255 cm .

Advanced: What optimization strategies improve synthetic yields and purity?

Methodological Answer:

Yield optimization involves:

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-synthesis dialysis to remove traces .

- Catalysis : Lewis acids (e.g., ZnCl) or microwave-assisted synthesis reduce reaction times (from 12 hours to 2–4 hours) .

- Stoichiometric Adjustments : A 10% excess of 2,6-difluorobenzoyl chloride compensates for its volatility during reflux .

Purity Control : Recrystallization (methanol/water) and column chromatography (silica gel, hexane/EtOAc) achieve >95% purity, verified by HPLC .

Advanced: What are the mechanistic implications of the hydrazide moiety in nucleophilic reactions?

Methodological Answer:

The hydrazide (–NH–NH–C=O) group acts as a bifunctional nucleophile:

- Amine Reactivity : The NH terminus reacts with electrophiles (e.g., isothiocyanates) to form thiosemicarbazides, as seen in ’s synthesis of triazole derivatives .

- Carbonyl Reactivity : The C=O participates in cyclocondensation with aldehydes, forming Schiff bases or heterocycles (e.g., 1,3,4-oxadiazoles) under acidic conditions .

Kinetic Studies : Monitoring reaction progress via TLC or in situ IR identifies rate-limiting steps (e.g., hydrazide deprotonation) .

Advanced: How does crystal packing affect the compound’s stability and bioactivity?

Methodological Answer:

Crystallographic studies (e.g., ) reveal:

- Hydrogen Bonding : N–H···N/F interactions form dimers or chains, enhancing thermal stability (decomposition >250°C) .

- π-Stacking : Fluorinated aromatic rings engage in edge-to-face interactions, influencing solubility and solid-state reactivity .

Bioactivity Correlation : Stable crystalline forms may exhibit prolonged drug release profiles compared to amorphous phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.